molecular formula C10H12ClNO B3050276 N-Benzyl-2-chloropropanamide CAS No. 24752-66-7

N-Benzyl-2-chloropropanamide

Cat. No.: B3050276
CAS No.: 24752-66-7
M. Wt: 197.66 g/mol
InChI Key: WWTQPBZZMSVIGJ-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloropropanamide: is an organic compound with the molecular formula C₁₀H₁₂ClNO. It is characterized by the presence of a benzyl group attached to a 2-chloropropanamide moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-2-chloropropanamide can be synthesized through several methods. One common method involves the reaction of benzylamine with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-2-chloropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzyl group can be oxidized to a benzaldehyde or benzoic acid under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: N-Benzyl-2-azidopropanamide or N-Benzyl-2-thiocyanatopropanamide.

    Reduction: N-Benzyl-2-aminopropanamide.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

N-Benzyl-2-chloropropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloropropanamide involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.

Comparison with Similar Compounds

    N-Benzyl-2-bromopropanamide: Similar structure but with a bromine atom instead of chlorine.

    N-Benzyl-2-iodopropanamide: Contains an iodine atom in place of chlorine.

    N-Benzyl-2-fluoropropanamide: Features a fluorine atom instead of chlorine.

Uniqueness: N-Benzyl-2-chloropropanamide is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it suitable for certain reactions where other halogenated analogs may not be as effective.

Properties

IUPAC Name

N-benzyl-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTQPBZZMSVIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947669
Record name N-Benzyl-2-chloropropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24752-66-7
Record name N-Benzyl-2-chloropropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024752667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-2-chloropropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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